molecular formula C5H7NO4 B15159749 4-Hydroxy-3-nitropent-3-en-2-one CAS No. 675200-66-5

4-Hydroxy-3-nitropent-3-en-2-one

Cat. No.: B15159749
CAS No.: 675200-66-5
M. Wt: 145.11 g/mol
InChI Key: OKTLCBUXSQVMTF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropent-3-en-2-one is an organic compound with the molecular formula C5H7NO4 It is characterized by the presence of both hydroxyl and nitro functional groups attached to a pentenone backbone

Preparation Methods

The synthesis of 4-Hydroxy-3-nitropent-3-en-2-one can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypent-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Hydroxy-3-nitropent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. Major products formed from these reactions include 4-oxo-3-nitropent-3-en-2-one, 4-hydroxy-3-aminopent-3-en-2-one, and various substituted derivatives.

Scientific Research Applications

4-Hydroxy-3-nitropent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Hydroxy-3-nitropent-3-en-2-one can be compared with similar compounds such as 4-hydroxy-3-nitropyridine and 4-hydroxy-3-nitrophenyl acetyl These compounds share similar functional groups but differ in their structural backbones, leading to differences in their chemical reactivity and biological activities

Properties

CAS No.

675200-66-5

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

4-hydroxy-3-nitropent-3-en-2-one

InChI

InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h7H,1-2H3

InChI Key

OKTLCBUXSQVMTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)[N+](=O)[O-])O

Origin of Product

United States

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